molecular formula C7H6N4O B094846 4-Methyl-7(8H)-pteridinone CAS No. 16041-29-5

4-Methyl-7(8H)-pteridinone

Cat. No. B094846
CAS RN: 16041-29-5
M. Wt: 162.15 g/mol
InChI Key: DXWXYHAWBYBBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7(8H)-pteridinone, also known as 4-Methyl-7-hydroxymethylpterin, is a naturally occurring pteridine derivative. It has been found in several plants and microorganisms, and it is also an important intermediate in the synthesis of various coenzymes, including tetrahydrofolate and tetrahydromethanopterin.

Mechanism Of Action

The mechanism of action of 4-Methyl-7(8H)-pteridinone is not fully understood. However, it is believed to function as a cofactor for various enzymes involved in one-carbon metabolism and methanogenesis. It may also act as a scavenger of reactive oxygen species in living cells.

Biochemical And Physiological Effects

4-Methyl-7(8H)-pteridinone has been shown to have various biochemical and physiological effects. It is essential for the synthesis of tetrahydrofolate and tetrahydromethanopterin, which are important coenzymes involved in various metabolic pathways. It has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Methyl-7(8H)-pteridinone in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized and purified. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Methyl-7(8H)-pteridinone. One area of research is the development of new synthetic methods for its production. Another area is the investigation of its role in various metabolic pathways, particularly in the context of disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Methyl-7(8H)-pteridinone involves the condensation of 2-amino-4-methyl-6-hydroxypyrimidine with formaldehyde. The reaction takes place in the presence of a catalyst, such as zinc chloride or magnesium oxide. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

4-Methyl-7(8H)-pteridinone has been extensively studied for its various scientific research applications. It has been used as a precursor for the synthesis of tetrahydrofolate, which is an essential coenzyme involved in one-carbon metabolism. It has also been used in the synthesis of tetrahydromethanopterin, which is a coenzyme involved in methanogenesis. Additionally, 4-Methyl-7(8H)-pteridinone has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.

properties

CAS RN

16041-29-5

Product Name

4-Methyl-7(8H)-pteridinone

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

4-methyl-8H-pteridin-7-one

InChI

InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)11-5(12)2-8-6/h2-3H,1H3,(H,9,10,11,12)

InChI Key

DXWXYHAWBYBBQQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C(=NC(=O)C=N2)N=CN1

SMILES

CC1=C2C(=NC=N1)NC(=O)C=N2

Canonical SMILES

CC1=C2C(=NC=N1)NC(=O)C=N2

synonyms

4-Methyl-7(8H)-pteridinone

Origin of Product

United States

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